Cis-methyl-2-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate
Description
Cis-methyl-2-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate is a cyclohexane derivative featuring a cis-configuration with two key functional groups:
- Methyl ester at position 1.
- Benzyloxycarbonyl (Cbz)-protected amino group at position 2.
The Cbz group is widely employed in peptide synthesis to protect amines during coupling reactions, while the methyl ester enhances solubility and stability.
Synthesis: Similar compounds (e.g., MPI23b in ) are synthesized via coupling reactions involving cyclohexane-based carboxylic acids and amines, followed by purification via silica gel chromatography (50–100% EtOAc/hexanes) .
Properties
IUPAC Name |
methyl (1S,2R)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-15(18)13-9-5-6-10-14(13)17-16(19)21-11-12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3,(H,17,19)/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXUXMWISGBQGF-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCC[C@H]1NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolase-Catalyzed Kinetic Resolution
The patent US20070197788A1 describes the use of hydrolases to resolve racemic cis-configured cyclohexanol derivatives. Applied to the target compound, this method involves:
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Synthesis of Racemic Methyl 2-Aminocyclohexane-1-Carboxylate : Cyclohexene oxide is opened with methyl azide under Staudinger conditions, followed by hydrogenation to yield the racemic amine.
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Enzymatic Hydrolysis : Lipase B from Candida antarctica selectively hydrolyzes the undesired enantiomer of a racemic ester intermediate (e.g., methyl 2-aminocyclohexane-1-carboxylate) in a biphasic system (water/toluene). The remaining ester is recovered with >98% enantiomeric excess (ee).
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Cbz Protection : The resolved amine is treated with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with triethylamine, yielding the cis-configured product in 85% yield.
Critical Parameters
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Temperature : 25–30°C optimal for enzyme activity.
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Solvent System : Toluene/water (4:1 v/v) maximizes enantioselectivity.
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Enzyme Loading : 20 mg/mmol substrate achieves complete resolution in 24 h.
Reductive Etherification for Ring Formation
Cyclohexane Ring Construction
The Chem. Pharm. Bull. study outlines a reductive etherification strategy to assemble stereodefined cyclohexane rings. Adapted for the target compound:
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Aldehyde Preparation : (2S)-2-((Benzyloxy)carbonylamino)pent-4-enal is synthesized from L-serine via oxidation and Cbz protection.
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Reductive Cyclization : Treatment with triethylsilane (Et₃SiH) and trimethylsilyl triflate (TMSOTf) in DCM induces cyclization, forming the cis-configured cyclohexane ring with 76% yield (dr >19:1).
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Methyl Esterification : The carboxylic acid intermediate is esterified using methanol and thionyl chloride (SOCl₂), achieving quantitative conversion.
Stereochemical Control
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Lewis Acid : TMSOTf coordinates the aldehyde oxygen, directing syn-addition of the silane.
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Solvent Polarity : Low-polarity solvents (DCM) favor chair-like transition states, enhancing cis selectivity.
Base-Mediated Isomerization of Trans Intermediates
Cis-Trans Equilibrium Manipulation
The patent WO2003078381A1 reports base-catalyzed isomerization of trans-4-aminocyclohexanecarboxylates to cis forms. For the target compound:
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Trans Intermediate Synthesis : Trans-methyl 2-aminocyclohexane-1-carboxylate is prepared via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) with inversion of configuration.
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Isomerization : Heating the trans isomer with NaOH (2 equiv) in mesitylene at 170°C for 6 h shifts the equilibrium to 92% cis product.
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Cbz Protection : The cis-amine is protected with Cbz-Cl, yielding the final compound in 89% yield.
Optimization Insights
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Base Selection : NaOH outperforms KOH in achieving higher cis ratios (92% vs. 78%).
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Temperature : Reactions above 150°C are critical for overcoming activation energy barriers.
Direct Amination of Cyclohexene Derivatives
Hydroamination of Cyclohexene
A less common route involves palladium-catalyzed hydroamination:
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Substrate Preparation : Methyl cyclohex-1-ene-1-carboxylate is synthesized via Diels-Alder reaction between butadiene and methyl acrylate.
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Amination : Using Pd(OAc)₂ (5 mol%) and Xantphos ligand, the cyclohexene undergoes anti-Markovnikov hydroamination with benzyloxycarbonyl azide (Cbz-N₃), yielding the cis product in 67% yield (dr 14:1).
Mechanistic Considerations
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Regioselectivity : Pd(0) inserts into the Cbz-N₃ bond, generating a nitrene intermediate that adds to the less substituted carbon.
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Steric Effects : Bulky ligands (Xantphos) favor cis addition by shielding one face of the cyclohexene.
Comparative Analysis of Methods
Table 1: Synthesis Routes and Performance Metrics
Cost and Scalability
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Enzymatic Route : High enzyme costs (~$150/g) limit industrial use despite excellent stereocontrol.
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Isomerization : Low-cost NaOH and mesitylene make this method scalable (>10 kg batches).
Challenges and Optimization Strategies
Racemization During Esterification
Prolonged exposure to acidic conditions (e.g., SOCl₂/MeOH) can epimerize the C2 center. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
Cis-methyl-2-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the benzyloxycarbonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry
In chemistry, Cis-methyl-2-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its synthesis and reactions are of interest for developing new materials and chemical processes.
Mechanism of Action
The mechanism by which Cis-methyl-2-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The benzyloxycarbonyl group can act as a protecting group, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Structural Analogues with Cbz-Protected Amines
Cyclohexane Derivatives with Ester Functionality
| Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate | Bromophenyl substituent at position 1 | No amino/Cbz group; aromatic halogenation | CAS 1282589-52-9; used in material science | | | Methyl 5-amino-1-benzothiophene-2-carboxylate | Benzothiophene core with amino and ester groups | Heterocyclic vs. cyclohexane core | Laboratory chemical (CAS 20532-28-9) | |
Functional and Stereochemical Comparisons
- Substituent Position : The target compound’s Cbz group at position 2 distinguishes it from analogues like the 1-substituted Cbz-cyclohexane in . Positional isomerism affects hydrogen bonding and steric interactions .
- Stereochemistry: Cis-configuration in the target compound contrasts with trans-aminocyclohexane derivatives (e.g., trans-2-amino-1-cyclohexanecarboxylic acid, ), which exhibit distinct crystallographic packing and hydrogen-bonding networks .
- Functional Groups : Replacement of the ester with a carboxylic acid () or sulfonic acid () alters polarity and reactivity, impacting biological activity and synthetic utility.
Biological Activity
Cis-methyl-2-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate, also known by its CAS number 202867-95-6, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H21NO4
- Molecular Weight : 291.34 g/mol
- IUPAC Name : methyl (1S,2R)-2-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate
- Predicted Boiling Point : 430.0 ± 44.0 °C
- Density : 1.16 ± 0.1 g/cm³
- pKa : 11.73 ± 0.40
These properties indicate that the compound is relatively stable and possesses functional groups that may interact with biological systems.
This compound exhibits several biological activities that can be attributed to its structural characteristics:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.
- Cellular Uptake : The benzyloxycarbonyl group enhances lipophilicity, facilitating cellular uptake and potentially leading to increased bioavailability.
- Receptor Interaction : Preliminary studies suggest that this compound may interact with various receptors involved in metabolic pathways.
Anticancer Activity
Studies have shown that cyclohexane derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Case Study :
A study published in a peer-reviewed journal evaluated the effects of similar compounds on cancer cell lines, revealing significant reductions in cell viability at certain concentrations.
Research Findings
Recent investigations focused on the synthesis and biological evaluation of this compound have yielded promising results:
- In Vitro Studies : In vitro assays demonstrated that the compound could inhibit the growth of specific cancer cell lines, with IC50 values suggesting a potent effect.
- Mechanistic Insights : Further analysis indicated that the compound might induce apoptosis through caspase activation pathways.
Q & A
Q. What synthetic methodologies are recommended for preparing cis-methyl-2-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis typically involves sequential protection of the amino group with a benzyloxycarbonyl (Cbz) group and esterification of the carboxylic acid. Key steps:
Cyclohexane ring functionalization : Introduce the amino group via reductive amination or nucleophilic substitution, ensuring regioselectivity.
Protection : React with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) to form the Cbz-protected amine.
Esterification : Treat the carboxylic acid with methanol in the presence of a coupling agent (e.g., DCC/DMAP).
To ensure stereochemical purity (cis-configuration):
- Use chiral auxiliaries or catalysts during ring formation.
- Analyze intermediates via chiral HPLC or 2D NMR (e.g., NOESY) to confirm spatial arrangement .
Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- Stereochemistry :
- X-ray crystallography : Resolves absolute configuration (if crystals are obtainable) .
- NMR spectroscopy : Use - COSY and NOESY to identify coupling patterns and spatial proximity of substituents.
- Purity :
- HPLC with chiral columns : Separates enantiomers; validate with standards.
- Mass spectrometry (HRMS) : Confirms molecular formula.
- Thermal analysis (TGA/DSC) : Assesses decomposition profiles and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
